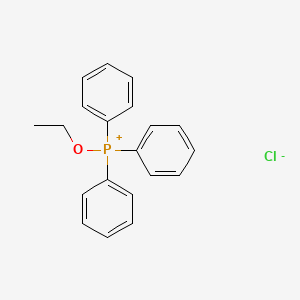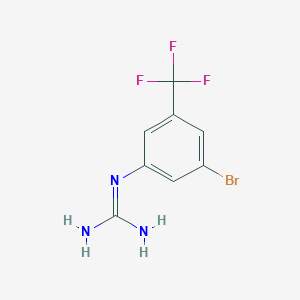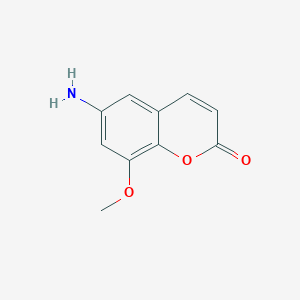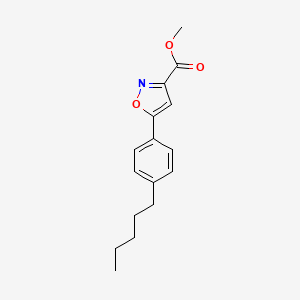![molecular formula C8H12ClN3O2 B13696221 Ethyl (R)-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride](/img/structure/B13696221.png)
Ethyl (R)-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ®-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride typically involves the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines . This reaction occurs with excellent regioselectivity, resulting in the formation of the desired pyrazole derivative . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and yield of the synthesis . One-pot multicomponent processes and novel reactants are also employed to streamline the production and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ®-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, β-diketones, and transition-metal catalysts . Reaction conditions often involve the use of solvents such as ethanol and heating to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Ethyl ®-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a versatile scaffold in organic synthesis for the preparation of more complex heterocyclic systems.
Biology: Studied for its potential antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its anticancer and antidiabetic activities.
Industry: Employed in the synthesis of bioactive chemicals and reactions in various media.
Mecanismo De Acción
The mechanism of action of Ethyl ®-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its observed biological activities . For example, it may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-pyrazolecarboxylate: Used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides.
Pyrazoloquinolines: Synthesized through condensation and hydrolysis followed by cyclization, exhibiting pharmacological activities.
Uniqueness
Ethyl ®-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride stands out due to its unique regioselectivity in synthesis and its diverse biological activities . Its ability to undergo various chemical reactions and form different substituted derivatives makes it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C8H12ClN3O2 |
|---|---|
Peso molecular |
217.65 g/mol |
Nombre IUPAC |
ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-2-13-8(12)7-5-3-10-11-6(5)4-9-7;/h3,7,9H,2,4H2,1H3,(H,10,11);1H |
Clave InChI |
LDOODJIGASHNSZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C2=C(CN1)NN=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


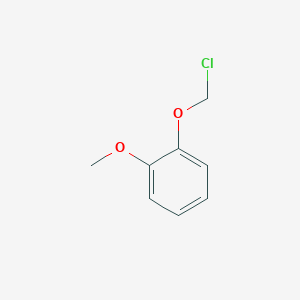
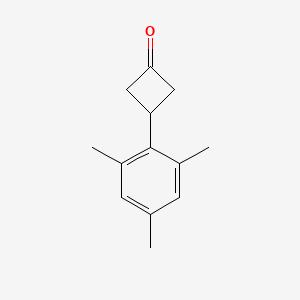
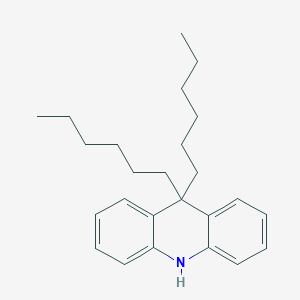
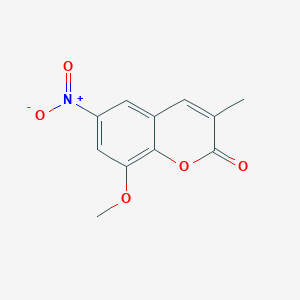
![5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13696161.png)
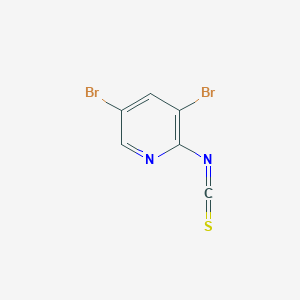
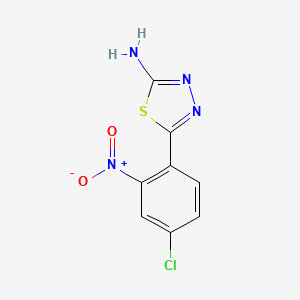
![3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13696175.png)

